S-Methyl methanethiosulfonate

Catalog No.
S595141
CAS No.
2949-92-0
M.F
C2H6O2S2
M. Wt
126.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Methyl methanethiosulfonate

CAS Number

2949-92-0

Product Name

S-Methyl methanethiosulfonate

IUPAC Name

methylsulfonylsulfanylmethane

Molecular Formula

C2H6O2S2

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3

InChI Key

XYONNSVDNIRXKZ-UHFFFAOYSA-N

SMILES

Array

solubility

slightly

Synonyms

Methanesulfonothioic Acid S-Methyl Ester; Thiomethanesulfonic Acid S-Methyl Ester; MMTS; NSC 21545; S-Methyl Methanesulfonothioate; S-Methyl Methanethio-sulfonate;

Canonical SMILES

CSS(=O)(=O)C

The exact mass of the compound S-Methyl methanethiosulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21545. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. It belongs to the ontological category of sulfonic acid derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

S-Methyl methanethiosulfonate (MMTS, CAS 2949-92-0) is a low-molecular-weight (126.2 g/mol), uncharged electrophilic reagent widely procured for the highly specific, reversible covalent modification of sulfhydryl groups . Unlike standard alkylating agents, MMTS reacts with free thiols to form a compact, neutral S-methyl disulfide linkage (-S-S-CH3) that adds minimal steric bulk. Its primary industrial and laboratory value lies in its ability to rapidly quench reactive cysteines and preserve native thiol-disulfide states during cell lysis or sample preparation, while allowing complete downstream unmasking via reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) [1].

Substituting MMTS with generic thiol blockers like N-ethylmaleimide (NEM) or iodoacetamide (IAM) fundamentally alters downstream assay capabilities, as these alternatives form irreversible thioether or succinimide bonds that permanently destroy the native thiol, precluding reversible labeling workflows such as the biotin-switch assay[1]. Conversely, substituting MMTS with other in-class methanethiosulfonates like MTSET or MTSES compromises spatial targeting; these charged analogs are strictly membrane-impermeable and cannot access intracellular cysteines or buried hydrophobic pockets within transmembrane domains [2]. Procurement decisions must therefore treat MMTS as a non-interchangeable reagent when both membrane permeability and absolute reversibility are required for processability and reproducibility.

Absolute Reversibility of Thiol Blockade

MMTS forms a mixed disulfide bond with cysteine residues that can be fully reversed. Quantitative Raman spectroscopy and mass spectrometry confirm that treatment with reducing agents like DTT or TCEP yields a 100% recovery of the free thiol. In direct contrast, standard alkylating agents such as NEM and IAM form irreversible covalent linkages that cannot be cleanly reduced back to the native state [1].

Evidence DimensionRecovery of free thiols post-reduction
Target Compound Data100% recovery of free thiols via DTT/TCEP reduction
Comparator Or BaselineNEM and IAM (0% recovery of native thiols due to irreversible thioether/succinimide formation)
Quantified DifferenceAbsolute reversibility (100%) vs. complete irreversibility (0%)
ConditionsStandard protein thiol blocking followed by excess DTT/TCEP treatment

Essential for multi-step proteomic workflows, such as S-nitrosylation profiling, where thiols must be temporarily protected and later unmasked for tagging.

Membrane Permeability and Transmembrane Access

Due to its neutral charge and small molecular footprint, MMTS freely permeates lipid bilayers to modify intracellular and buried transmembrane cysteines. Comparative topological studies demonstrate that while MMTS successfully modifies buried residues (e.g., Cys222 in transmembrane domain 6 of nucleoside transporters), charged in-class alternatives like MTSET (cationic) and MTSES (anionic) are strictly excluded from these hydrophobic environments and remain confined to the extracellular space [1].

Evidence DimensionCellular membrane permeability and buried cysteine access
Target Compound DataMembrane-permeable; successfully modifies buried intracellular/transmembrane cysteines
Comparator Or BaselineMTSET and MTSES (Membrane-impermeable; restricted to extracellular/surface thiols)
Quantified DifferenceBinary access difference (permeable vs. impermeable) based on charge state
ConditionsIntact cell perfusion and transmembrane protein topology mapping (e.g., NBMPR binding assays)

Allows researchers to map intracellular protein topologies and trap in vivo redox states without the artifact-inducing step of cell lysis.

Sulfenic Acid Trapping Efficiency and Adduct Reduction

Beyond free thiols, MMTS exhibits superior reactivity with transient protein sulfenic acids (-SOH). In comparative screens using a 30 μM AhpC-SOH model, MMTS achieved a 100% trapping yield (complete -SOH consumption) within 3 hours. Furthermore, the resulting MMTS-SOR adducts were fully (100%) reduced back to thiols by DTT or TCEP. In contrast, NEM achieved an 89% yield with only ~87% reversibility, while IAM adducts were highly resistant to reduction, yielding only 40-50% recovery [1].

Evidence DimensionSulfenic acid (-SOH) trapping yield and subsequent adduct reversibility
Target Compound Data100% trapping yield; 100% adduct reduction to free thiol
Comparator Or BaselineNEM (89% yield; ~87% reduction) and IAM (<89% yield; 40-50% reduction)
Quantified Difference11% higher trapping yield and 13-60% higher reversibility compared to standard blockers
Conditions30 μM AhpC-SOH model reacted with 2 mM blocking agent for 3 hours, followed by DTT/TCEP reduction

Provides a highly efficient, fully reversible mechanism for capturing and analyzing transient oxidative intermediates in redox signaling pathways.

Biotin-Switch Assays for S-Nitrosylation and Oxidation Profiling

Because MMTS provides 100% reversible thiol blockade, it is the premier choice for the initial quenching step in biotin-switch assays. It effectively masks all free thiols during lysis, preventing artifactual oxidation, and is subsequently cleanly removed by ascorbate or DTT to allow specific labeling of previously oxidized or nitrosylated cysteines [1].

In Vivo Trapping of Native Thiol-Disulfide States

Leveraging its membrane permeability, MMTS is utilized to rapidly permeate intact cells and freeze the native redox state of intracellular proteins prior to lysis. This avoids the false-positive disulfide bond formation commonly associated with lysis-induced oxidation, a critical advantage over impermeable reagents like MTSET [2].

Transmembrane Protein Topology Mapping

The differential permeability of MMTS compared to MTSET and MTSES makes it an essential tool in the substituted-cysteine accessibility method (SCAM). By comparing the labeling profiles of permeable MMTS versus impermeable MTS analogs, researchers can definitively map which protein residues are exposed to the extracellular space versus buried within the lipid bilayer [3].

Physical Description

Clear yellow liquid with a stench; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

3

Exact Mass

125.98092178 Da

Monoisotopic Mass

125.98092178 Da

Boiling Point

266.00 to 267.00 °C. @ 760.00 mm Hg

Heavy Atom Count

6

UNII

0906Z2356U

GHS Hazard Statements

Aggregated GHS information provided by 1417 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2949-92-0

Wikipedia

S-Methyl_methanethiosulfonate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Methanesulfonothioic acid, S-methyl ester: ACTIVE

Dates

Last modified: 09-14-2023

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